molecular formula C22H29NO3 B6061841 ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate

ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate

Cat. No. B6061841
M. Wt: 355.5 g/mol
InChI Key: MOLBIUSUKHGXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate, also known as CPP-115, is a synthetic compound that has been developed as a potential treatment for various neurological disorders. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of brain excitability.

Mechanism of Action

The mechanism of action of ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate involves the inhibition of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, this compound can increase brain levels of GABA, which can help to reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can also have anxiolytic and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to increase brain levels of GABA, which can help to reduce neuronal excitability and prevent seizures. Additionally, increased GABA levels can also have anxiolytic and anti-addictive effects. In animal studies, this compound has been shown to be well-tolerated and to have a favorable pharmacokinetic profile.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate in lab experiments is its potent and selective inhibition of GABA transaminase. This can help to ensure that any observed effects are specifically related to changes in GABA levels. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of endogenous GABA transaminase inhibition.

Future Directions

There are several potential future directions for research on ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate. One area of interest is the development of more specific GABA transaminase inhibitors that can selectively target different isoforms of the enzyme. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different neurological disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in humans.

Synthesis Methods

Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 1-cyclopenten-1-ylcarbonyl chloride with 2-phenylethylamine to form the intermediate compound, 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)piperidine. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product, this compound.

Scientific Research Applications

Ethyl 1-(1-cyclopenten-1-ylcarbonyl)-3-(2-phenylethyl)-3-piperidinecarboxylate has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase brain levels of GABA, which can help to reduce neuronal excitability and prevent seizures. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

ethyl 1-(cyclopentene-1-carbonyl)-3-(2-phenylethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-2-26-21(25)22(15-13-18-9-4-3-5-10-18)14-8-16-23(17-22)20(24)19-11-6-7-12-19/h3-5,9-11H,2,6-8,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLBIUSUKHGXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=CCCC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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